Binding Affinity Comparison: CP3 (Kd = 7 nM) Versus CP1 (Kd = 4.4 nM) and CP2 (Intermediate Affinity)
CP3 exhibits a binding affinity of Kd = 7 nM to the iNOS binding site on human SPSB2, as determined by surface plasmon resonance (SPR), which represents an optimized balance between potency and macrocycle size reduction relative to predecessor compounds. CP1 demonstrates higher absolute affinity (Kd = 4.4 nM) but retains a larger ring size, while CP2 shows intermediate affinity [1]. The structural optimization of CP3 reduces the macrocycle to a 5-amino-acid ring while preserving the bound geometry observed in crystal structures [2].
| Evidence Dimension | Binding affinity (Kd) to human SPSB2 SPRY domain |
|---|---|
| Target Compound Data | Kd = 7 nM |
| Comparator Or Baseline | CP1: Kd = 4.4 nM; CP2: intermediate affinity (exact value not reported) |
| Quantified Difference | CP1 binds 1.59-fold tighter than CP3 (4.4 nM vs 7 nM) |
| Conditions | Surface plasmon resonance (SPR) using purified recombinant human SPSB2 protein |
Why This Matters
For procurement decisions, CP3 offers a distinct structural profile—smaller macrocycle with nanomolar affinity—that may confer differential physicochemical and pharmacokinetic properties compared to higher-affinity but larger analogs, enabling fit-for-purpose selection based on experimental requirements.
- [1] Yap BK, Leung EW, Yagi H, et al. A potent cyclic peptide targeting SPSB2 protein as a potential anti-infective agent. J Med Chem. 2014;57(16):7006-7015. View Source
- [2] PDBe. 6dn7: Crystal structure of SPSB2 in complex with CP3. Protein Data Bank in Europe. View Source
